molecular formula C8H14N2O B048244 1-Azabicyclo[3.2.1]octane-5-carboxamide CAS No. 119102-99-7

1-Azabicyclo[3.2.1]octane-5-carboxamide

Cat. No. B048244
M. Wt: 154.21 g/mol
InChI Key: PHXUXNOMFOEYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05132316

Procedure details

Ethyl 1-azabicyclo[3.2.1]oct-5-ylcarboxylate (E7, Example 7 hereinafter, 9.6 g, 0.053 mole) was treated with 8M hydrochloric acid (130 ml) and heated under reflux for 18h. The solution was concentrated in vacuo to give a white solid, which was treated with thionyl chloride (80 ml) and heated under reflux for 6h. The reaction mixture was concentrated in vacuo to leave a red semi-solid, which was suspended in dichloromethane (120 ml), cooled in an ice bath and treated with an excess of ammonia/dichloromethane solution. The mixture was stirred at room temperature for 1h, then treated with saturated potassium carbonate solution. The organic layer was separated and the aqueous was extracted with chloroform (3×70 ml). All the organics were combined, then dried (Na2SO4) and concentrated in vacuo to give the title compound (D20) as a brown solid (6.2 g, 76%), which was used without further purification.
Name
Ethyl 1-azabicyclo[3.2.1]oct-5-ylcarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
E7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
ammonia dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
solvent
Reaction Step Six
Yield
76%

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][C:5]([C:9]([O:11]CC)=O)([CH2:6][CH2:7]1)[CH2:4][CH2:3][CH2:2]2.Cl.S(Cl)(Cl)=O.[NH3:19].ClCCl.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[N:1]12[CH2:8][C:5]([C:9]([NH2:19])=[O:11])([CH2:6][CH2:7]1)[CH2:4][CH2:3][CH2:2]2 |f:3.4,5.6.7|

Inputs

Step One
Name
Ethyl 1-azabicyclo[3.2.1]oct-5-ylcarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCCC(CC1)(C2)C(=O)OCC
Name
E7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
130 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ammonia dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.ClCCl
Step Four
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid, which
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a red semi-solid, which
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with chloroform (3×70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N12CCCC(CC1)(C2)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.